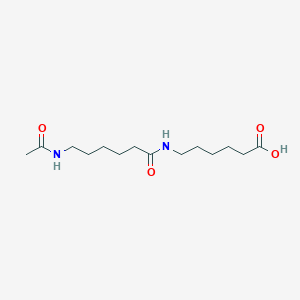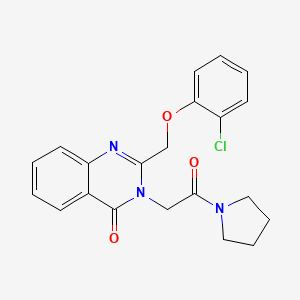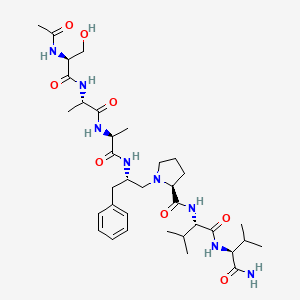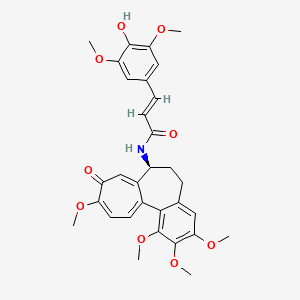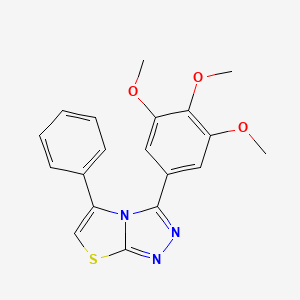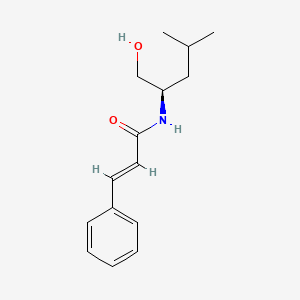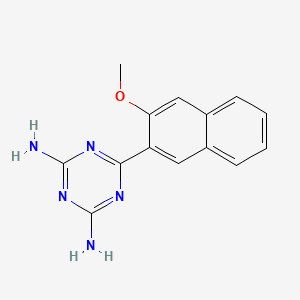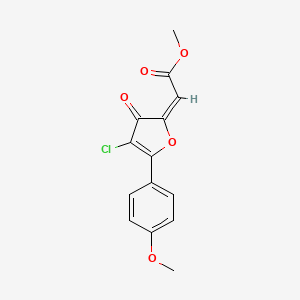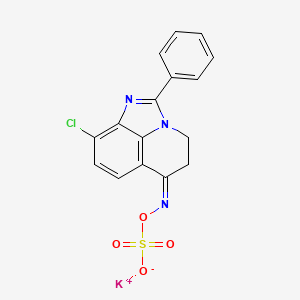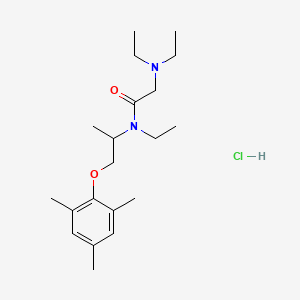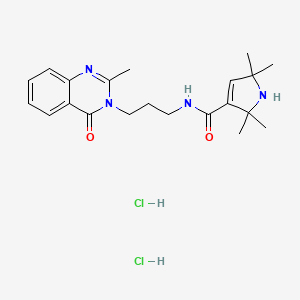
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” is a complex organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the quinazolinyl propyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with biomolecules and its potential as a biochemical probe.
Medicine
The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, it may be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler pyrrole derivative with similar structural features.
Quinazolinyl derivatives: Compounds with the quinazoline core structure, known for their diverse biological activities.
Uniqueness
The uniqueness of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
93799-14-5 |
|---|---|
Fórmula molecular |
C21H30Cl2N4O2 |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H28N4O2.2ClH/c1-14-23-17-10-7-6-9-15(17)19(27)25(14)12-8-11-22-18(26)16-13-20(2,3)24-21(16,4)5;;/h6-7,9-10,13,24H,8,11-12H2,1-5H3,(H,22,26);2*1H |
Clave InChI |
MUPUWJKHUOECQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1CCCNC(=O)C3=CC(NC3(C)C)(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


